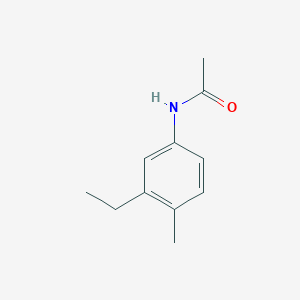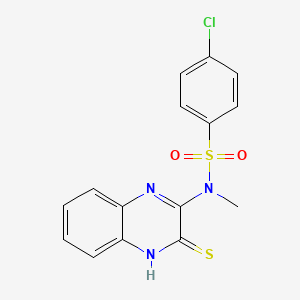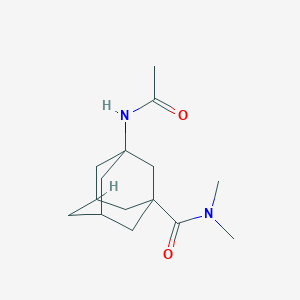
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one, also known as CP-122,288, is a synthetic compound that belongs to the class of dihydroquinazolinones. This compound has gained attention in the scientific community due to its potential use as a therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking this receptor, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one may be able to reduce the excitotoxicity that occurs in neurodegenerative disorders.
Biochemical and Physiological Effects:
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for easy and reproducible synthesis. Another advantage is that it has been extensively studied, which allows for the use of established protocols and methods. However, one limitation is that it has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.
List of
将来の方向性
1. Investigate the in vivo effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on neurodegenerative disorders.
2. Study the long-term effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on cognitive function and behavior.
3. Develop more potent and selective NMDA receptor antagonists.
4. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of other diseases such as epilepsy and chronic pain.
5. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in combination with other drugs for the treatment of neurodegenerative disorders.
6. Study the pharmacokinetics and pharmacodynamics of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in humans.
7. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one as a diagnostic tool for neurodegenerative disorders.
8. Develop new methods for the synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one to improve yield and purity.
9. Investigate the potential use of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one in the treatment of psychiatric disorders such as depression and anxiety.
10. Study the effects of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one on different subtypes of NMDA receptors.
合成法
The synthesis of 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one involves the reaction of 2-(1-methylpyrrol-2-yl)aniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product. This synthesis method has been optimized to yield high purity and good yields of the compound.
科学的研究の応用
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-10-4-7-14(18)15-17-13-6-3-2-5-12(13)16(20)19(15)11-8-9-11/h2-7,10-11,15,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCFVAULRDKBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2NC3=CC=CC=C3C(=O)N2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(1-methylpyrrol-2-yl)-1,2-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)


![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)